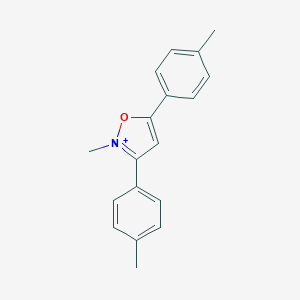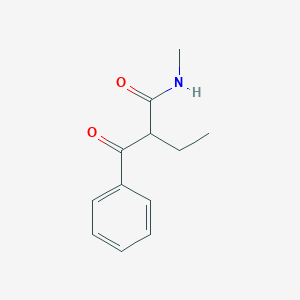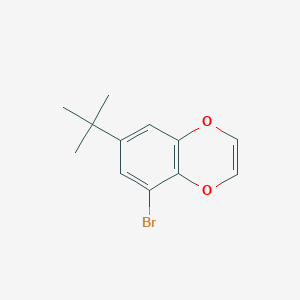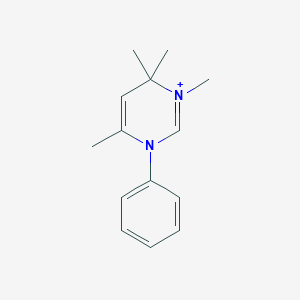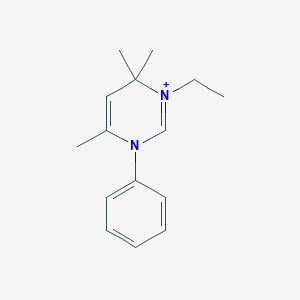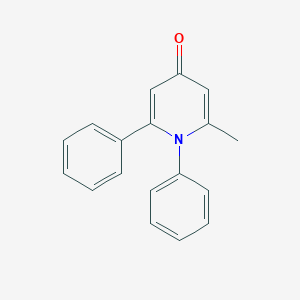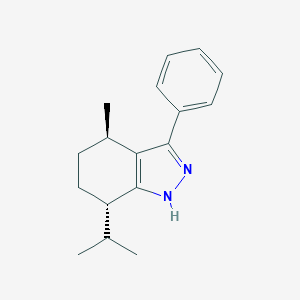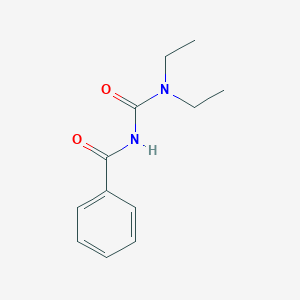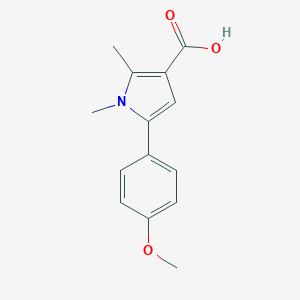
5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, also known as 4-MPCA, is a pyrrole-3-carboxylic acid derivative with a methoxy group at the para position of the phenyl ring. It has been studied as a potential therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has also been used in laboratory experiments to study its biochemical and physiological effects, as well as to investigate its mechanisms of action.
科学的研究の応用
Synthesis and Biological Activity
The compound is involved in the synthesis of various bioactive molecules, demonstrating significant anti-inflammatory and analgesic properties. For instance, it's related to compounds like 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have been evaluated for their analgesic and anti-inflammatory activities. Such compounds are chosen based on their high potency in mouse assays and minimal gastrointestinal erosion in rats, indicating potential for human therapeutic applications. Quantitative structure-activity relationship (QSAR) studies on these compounds highlight the importance of steric and hydrogen-bonding properties for their biological activities (Muchowski et al., 1985).
Antimicrobial Applications
The antimicrobial activity of related pyrrole derivatives has been studied, with some novel compounds showing significant antibacterial and antifungal effects. This activity is attributed to the presence of the heterocyclic ring, and modifications such as the introduction of a methoxy group can enhance this activity. Such findings indicate the potential for developing new antimicrobial agents based on pyrrole derivatives (Hublikar et al., 2019).
Crystallographic and Structural Insights
The compound and its derivatives have also been the subject of crystallographic studies to understand their structural properties. For example, research on similar compounds has led to insights into their crystal structures and molecular conformations, which are essential for understanding their reactivity and interactions with biological targets (Xie et al., 2004).
Chemical Reactivity and Synthesis
The reactivity and synthesis of related pyrrole compounds have been extensively studied, contributing to the development of new synthetic methods and compounds with potential pharmacological activities. These studies provide valuable information on the chemical behavior of pyrrole derivatives and their utility in synthesizing novel compounds with desired properties (Bauer, 1970).
作用機序
Target of Action
The primary target of the compound “5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid” is mammalian 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Mode of Action
The compound interacts with ALOX15 in a substrate-specific manner, inhibiting its catalytic activity . The exact molecular basis for this allosteric inhibition remains unclear . In silico docking studies and molecular dynamics simulations suggest that the compound occupies the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the alox15 dimer .
Biochemical Pathways
The compound affects the biochemical pathways involving linoleic acid- and arachidonic acid-derived ALOX15 metabolites . These metabolites play a pathophysiological role in various cancer and inflammation models . By inhibiting ALOX15, the compound potentially alters these pathways and their downstream effects .
Pharmacokinetics
Similar compounds have been found to exhibit substrate-selective inhibition of alox15 , suggesting that the compound may have similar pharmacokinetic properties
Result of Action
The result of the compound’s action is the inhibition of ALOX15’s catalytic activity . This inhibition is substrate-specific, meaning it only occurs when certain substrates are present
Action Environment
These factors could include the presence of specific substrates, pH levels, temperature, and other environmental conditions .
特性
IUPAC Name |
5-(4-methoxyphenyl)-1,2-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-12(14(16)17)8-13(15(9)2)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXSMQCDNKIVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

